

(2-Oxoazepan-1-yl)acetic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Oxoazepan-1-yl)acetic acid

Cat. No.: B1308159

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(2-Oxoazepan-1-yl)acetic acid, also known as N-carboxymethyl- ϵ -caprolactam, is a chemical compound with the molecular formula C8H13NO3. While it is commercially available and listed in several chemical databases, a comprehensive review of publicly accessible scientific literature reveals a notable scarcity of in-depth research on its synthesis, specific chemical properties, and biological activities. This technical guide aims to consolidate the available information, highlight the current knowledge gaps, and provide a foundation for future research endeavors for scientists and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of **(2-Oxoazepan-1-yl)acetic acid** have been primarily predicted through computational models and are available in chemical databases. A summary of these properties is presented in Table 1. It is important to note that these values are largely theoretical and await experimental verification.

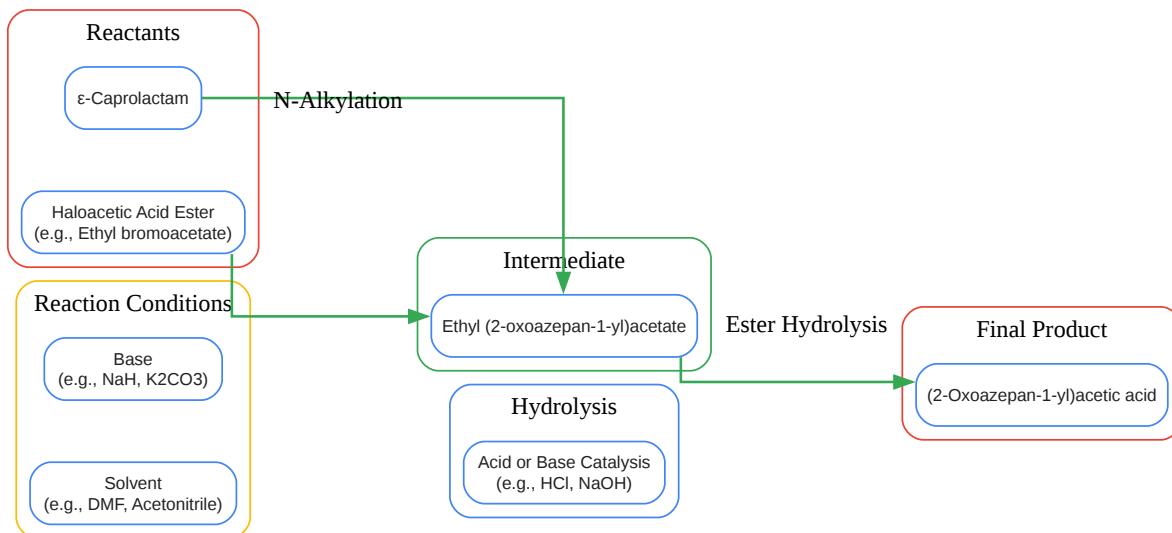
Property	Value	Source
Molecular Formula	C8H13NO3	PubChem
Molecular Weight	171.19 g/mol	PubChem
CAS Number	35048-56-7	ChemicalBook[1]
Predicted XlogP3	-0.9	PubChem
Predicted Hydrogen Bond Donor Count	1	PubChem
Predicted Hydrogen Bond Acceptor Count	3	PubChem
Predicted Rotatable Bond Count	3	PubChem
Predicted Exact Mass	171.089543 g/mol	PubChem
Predicted Monoisotopic Mass	171.089543 g/mol	PubChem
Predicted Topological Polar Surface Area	50.6 Å ²	PubChem
Predicted Heavy Atom Count	12	PubChem

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of **(2-Oxoazepan-1-yl)acetic acid** is not readily available in the current body of scientific literature. However, based on general principles of organic chemistry and synthetic routes for analogous N-substituted lactams, a plausible synthetic pathway can be proposed.

A common method for the N-alkylation of lactams involves the reaction of the lactam with a suitable alkylating agent in the presence of a base. In this case, ϵ -caprolactam would be the starting material, and an acetic acid synthon, such as a haloacetic acid or its ester, would serve as the alkylating agent.

Proposed Synthetic Workflow:

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Caption: Proposed synthesis of **(2-Oxoazepan-1-yl)acetic acid**.

Detailed Hypothetical Protocol:

- **N-Alkylation:** To a solution of ϵ -caprolactam in a suitable aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C to deprotonate the lactam nitrogen. Subsequently, an equimolar amount of an ethyl haloacetate (e.g., ethyl bromoacetate) is added, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction would likely yield the intermediate, ethyl (2-oxoazepan-1-yl)acetate.
- **Purification of Intermediate:** The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude intermediate may be purified by column chromatography.

- Hydrolysis: The purified ethyl (2-oxoazepan-1-yl)acetate is then subjected to hydrolysis. This can be achieved through either acidic or basic catalysis. For instance, refluxing the ester in the presence of an aqueous acid (e.g., HCl) or a base (e.g., NaOH), followed by acidification, would yield the final product, **(2-Oxoazepan-1-yl)acetic acid**.
- Final Purification: The final product can be purified by recrystallization from a suitable solvent system.

It must be reiterated that this protocol is hypothetical and requires experimental validation. Researchers should consult literature on the synthesis of similar N-substituted lactams for more specific reaction conditions.

Spectroscopic Data

While some commercial suppliers offer analytical data such as NMR, HPLC, and LC-MS for **(2-Oxoazepan-1-yl)acetic acid**, this information is not publicly available in peer-reviewed publications. The acquisition and publication of detailed spectroscopic data, including ^1H NMR, ^{13}C NMR, IR, and high-resolution mass spectrometry, are crucial for the unambiguous characterization of this molecule and would be a valuable contribution to the chemical literature.

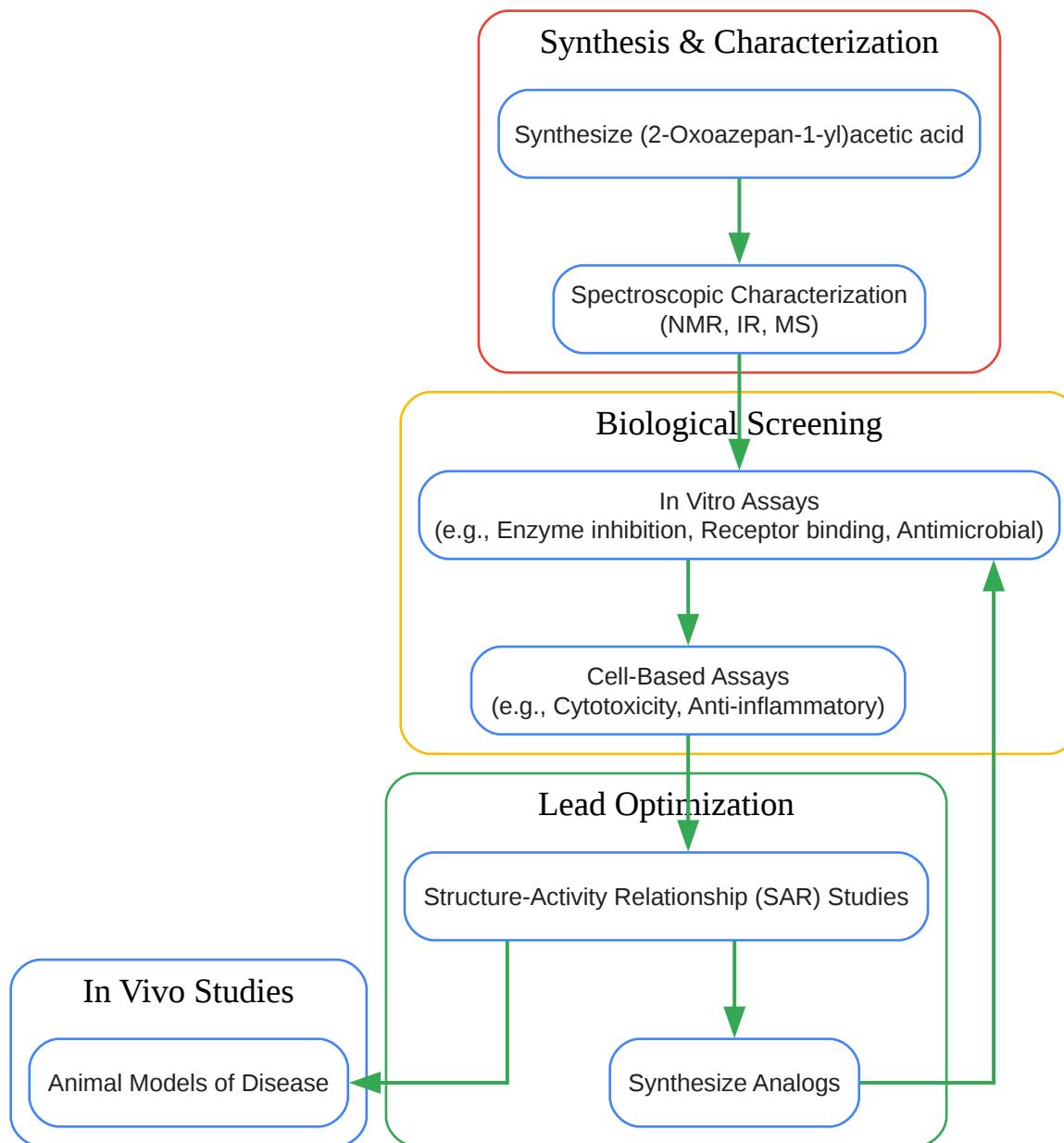
Biological Activity and Potential Applications

There is a significant lack of published research on the biological activities of **(2-Oxoazepan-1-yl)acetic acid**. However, the structural motifs present in the molecule—a caprolactam ring and an acetic acid moiety—are found in various biologically active compounds. This suggests that **(2-Oxoazepan-1-yl)acetic acid** could be a valuable scaffold for medicinal chemistry research.

- Caprolactam Derivatives: Many derivatives of caprolactam have been explored for a range of biological activities, including as antimicrobial and anticancer agents. The lactam ring can serve as a rigid scaffold for presenting various functional groups in a defined spatial orientation.
- Acetic Acid Derivatives: The acetic acid group is a common feature in many pharmacologically active molecules, often contributing to their ability to interact with biological targets such as enzymes and receptors. For instance, several non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid moiety.

Given these precedents, **(2-Oxoazepan-1-yl)acetic acid** and its derivatives could potentially be investigated for a variety of therapeutic applications. A logical workflow for such an investigation is outlined below.

Workflow for Biological Evaluation:



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Caption: A potential workflow for the biological evaluation of **(2-Oxoazepan-1-yl)acetic acid**.

Conclusion and Future Directions

(2-Oxoazepan-1-yl)acetic acid remains a largely unexplored molecule with potential for further scientific investigation. The current lack of detailed experimental data presents a clear opportunity for researchers in organic synthesis and medicinal chemistry. Future work should focus on:

- Development and publication of a robust and reproducible synthetic protocol.
- Comprehensive spectroscopic characterization of the compound.
- Systematic screening for biological activities, guided by the known pharmacology of related caprolactam and acetic acid derivatives.

Such studies would not only fill a significant gap in the chemical literature but also potentially uncover new therapeutic applications for this intriguing molecule.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(2-Oxoazepan-1-yl)acetic Acid: A Review of Available Data]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1308159#2-oxoazepan-1-yl-acetic-acid-literature-review>

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